molecular formula C16H22O2 B13464987 {1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol

{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol

Cat. No.: B13464987
M. Wt: 246.34 g/mol
InChI Key: RXEJYVUHHCZIEN-UHFFFAOYSA-N
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Description

{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol is an organic compound with a complex structure that includes a benzyloxy group, a methylidene group, and a cyclohexylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol typically involves multiple steps, starting with the preparation of the benzyloxy group and the cyclohexylmethanol moiety. One common method involves the reaction of benzyl alcohol with a suitable cyclohexyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)methyl]-4-methoxybenzene
  • 1-[(Benzyloxy)methyl]-4-bromobenzene

Uniqueness

{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol is unique due to its specific structure, which includes a combination of benzyloxy, methylidene, and cyclohexylmethanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

[4-methylidene-1-(phenylmethoxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C16H22O2/c1-14-7-9-16(12-17,10-8-14)13-18-11-15-5-3-2-4-6-15/h2-6,17H,1,7-13H2

InChI Key

RXEJYVUHHCZIEN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)(CO)COCC2=CC=CC=C2

Origin of Product

United States

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